1,7-Diisocyanoheptane

Description

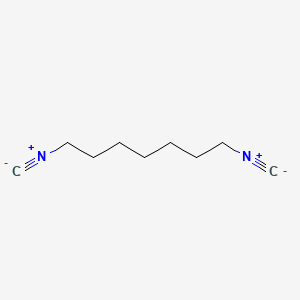

1,7-Diisocyanatoheptane (CAS: 18020-78-5) is a linear aliphatic diisocyanate with the molecular formula C₉H₁₄N₂O₂. It features two reactive isocyanate (-NCO) groups positioned at the terminal ends of a seven-carbon alkane chain. This compound is primarily utilized in industrial applications such as polyurethane synthesis, coatings, adhesives, and foam materials due to its ability to form cross-linked polymers via reaction with polyols . Its linear structure contributes to flexibility in polymer matrices, making it suitable for materials requiring durability and elasticity.

Properties

IUPAC Name |

1,7-diisocyanoheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-6-4-3-5-7-9-11-2/h3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFNWNVJHILTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCCCCC[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,7-Diisocyanoheptane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carbonyl compounds, while reduction could yield amines or other reduced forms of the compound.

Scientific Research Applications

1,7-Diisocyanoheptane has several scientific research applications, including:

Chemistry: It is used in the synthesis of dyes and colorants, particularly perylene bisimide dyes, which have applications in materials science, organic electronics, and photonics.

Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diisocyanoheptane involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Aliphatic Diisocyanates

Key Observations:

- Chain Length: Longer chains (e.g., 1,7-diisocyanatoheptane vs. HDI) enhance polymer flexibility but may reduce reactivity due to steric effects.

- Branching: The dimethyloctane derivative exhibits steric hindrance from methyl groups, slowing polymerization kinetics compared to linear analogs .

- Reactivity: Shorter-chain diisocyanates like HDI are more volatile and reactive, favoring rapid cross-linking in coatings .

Physicochemical and Functional Properties

Electronic and Reactivity Profiles

- 1,7-Diisocyanatoheptane: The linear structure allows uniform electron distribution across the NCO groups, enabling predictable reaction kinetics with polyols. Its longer chain reduces volatility (compared to HDI), improving handling safety .

- 1,6-Diisocyanatohexane (HDI): Higher volatility necessitates stringent handling protocols (e.g., closed systems) to prevent inhalation hazards .

- Substituted Derivatives: Branched analogs like 1,7-diisocyanato-3,7-dimethyloctane exhibit reduced crystallinity, enhancing solubility in nonpolar solvents for specialized elastomers .

Research Findings and Industrial Relevance

Substituent Effects on Performance

Studies on nitrogen-containing heterocycles (e.g., aza-BODIPY dyes) demonstrate that electron-donating substituents at 1,7 positions significantly alter electronic properties, inducing redshift in absorption/emission spectra . While these findings pertain to dyes, they highlight the broader principle that substituent positioning and electronic effects profoundly influence material behavior—a concept applicable to diisocyanates when designing functional polymers.

Toxicity and Handling

- Volatility and Exposure: Shorter-chain diisocyanates (e.g., HDI) pose higher inhalation risks, necessitating advanced ventilation systems .

- Regulatory Compliance: Linear diisocyanates like 1,7-diisocyanatoheptane may face fewer regulatory restrictions compared to aromatic analogs (e.g., toluene diisocyanate) due to lower toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.